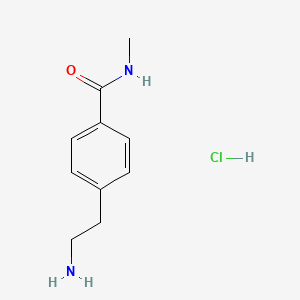
4-(2-aminoethyl)-N-methylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-aminoethyl)-N-methylbenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with different substitutions, which can provide insights into the chemical behavior and properties of structurally related compounds. For instance, the antiemetic and parasympathomimetic activities of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, are studied, indicating the potential biological activities of benzamide derivatives .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several papers. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide is described, involving condensation reactions and the use of phosphorus oxychloride for chlorination . Another paper describes the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide through acylation and catalytic hydrogenation, with high yields reported . These methods could potentially be adapted for the synthesis of "4-(2-aminoethyl)-N-methylbenzamide hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were compared with theoretical values obtained by density functional theory (DFT) . The importance of the molecular structure is also highlighted in the study of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, where intramolecular hydrogen bonds were investigated .
Chemical Reactions Analysis
The reactivity of benzamide derivatives is explored in several papers. For instance, the reductive chemistry of a hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, is studied, revealing the formation of various reduced products with different cytotoxicities . Another paper discusses the conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using Appel salt, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are essential for their application. The molar refraction and polarizability of an antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, were studied in aqueous solutions, showing the effects of drug concentration on these properties . The anticonvulsant activity of some 4-aminobenzamides was evaluated, demonstrating the influence of structural modifications on biological activity .
Applications De Recherche Scientifique
Polarizability and Molar Refraction
A study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate analyzed its density and refractive index in aqueous solutions. The research aimed to understand the drug's molar refraction and polarizability effects, important parameters for its physical properties and interactions with biological molecules. Increased polarizability was observed with rising drug concentration, suggesting potential implications for its efficacy and interaction mechanisms (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).
Environmental Remediation
Research on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide created a composite material for removing Ni(II) from aqueous solutions. This innovative approach utilized the compound's chelating properties to effectively adsorb and remove heavy metals from water, demonstrating a novel application in environmental cleanup efforts. The study highlighted the material's high removal efficiency and the potential for adaptation to other contaminants (N. Rahman, M. Nasir, 2019).
Thermal Stability Analysis
An investigation into the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applied dynamic scanning calorimetry to predict the compound's safety and stability under various conditions. This research is crucial for understanding the safe handling, storage, and application of such compounds in pharmaceutical formulations and other chemical products. The study provided key insights into the compound's decomposition temperatures and energy release, informing its practical applications and hazard assessments (Yunbo Cong, Chunsheng Cheng, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-(2-aminoethyl)-N-methylbenzamide hydrochloride are serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.
Mode of Action
4-(2-aminoethyl)-N-methylbenzamide hydrochloride acts as an irreversible inhibitor of these serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of serine proteases by 4-(2-aminoethyl)-N-methylbenzamide hydrochloride affects several biochemical pathways. For instance, the inhibition of thrombin would affect the blood clotting cascade, potentially leading to a decrease in clot formation. Similarly, the inhibition of digestive enzymes like chymotrypsin and trypsin could impact protein digestion and absorption .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates that it might be resistant to degradation in the acidic environment of the stomach.
Result of Action
The molecular and cellular effects of 4-(2-aminoethyl)-N-methylbenzamide hydrochloride’s action primarily involve the inhibition of serine protease activity. This can lead to alterations in the processes regulated by these enzymes, such as digestion, blood clotting, and immune response .
Action Environment
The action of 4-(2-aminoethyl)-N-methylbenzamide hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH, with greater stability observed at lower pH values . Additionally, factors such as temperature and the presence of other substances in the environment could potentially influence its solubility and hence its bioavailability.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-N-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNQNDNJJIMYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

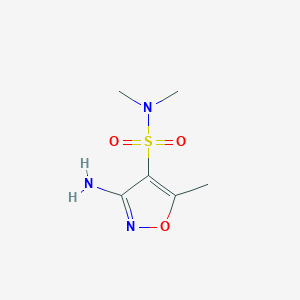

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)

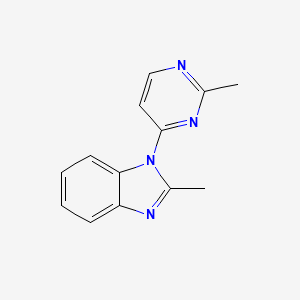

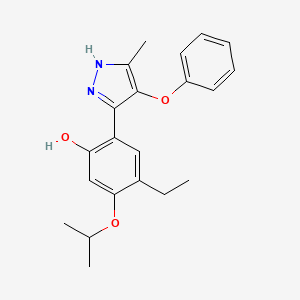


![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)
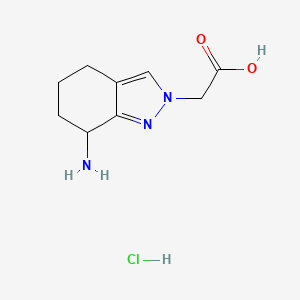
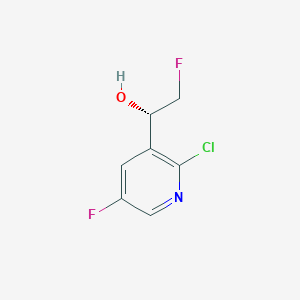
![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)
